molecular formula C9H7NO5S B11959709 2-Methylsulfonyloxyisoindole-1,3-dione CAS No. 57212-70-1

2-Methylsulfonyloxyisoindole-1,3-dione

Cat. No.: B11959709
CAS No.: 57212-70-1
M. Wt: 241.22 g/mol
InChI Key: MZVIAOIHWLOXPX-UHFFFAOYSA-N
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Description

2-Methylsulfonyloxyisoindole-1,3-dione is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with a methylsulfonyloxy group. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5S/c1-16(13,14)15-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVIAOIHWLOXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294540
Record name 2-[(Methanesulfonyl)oxy]-1H-isoindole-1,3(2H)-dione
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Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57212-70-1
Record name NSC169771
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169771
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Record name NSC96973
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(Methanesulfonyl)oxy]-1H-isoindole-1,3(2H)-dione
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Record name N-(Methylsulfonyloxy)-phthalimide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfonyloxyisoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by sulfonation. One common method involves the reaction of phthalic anhydride with methylamine to form N-methylphthalimide, which is then treated with methanesulfonyl chloride to yield this compound .

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfonyloxyisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted isoindole-1,3-dione compounds .

Scientific Research Applications

2-Methylsulfonyloxyisoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-Methylsulfonyloxyisoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Methylsulfonyloxyisoindole-1,3-dione, emphasizing their synthesis, properties, and biological activities:

Compound Name Core Structure Substituent(s) Synthesis Method Key Properties/Activities Reference ID
2-[2-(Methylsulfonyl)ethyl]-isoindole-1,3-dione Isoindole-1,3-dione 2-(Methylsulfonyl)ethyl Alkylation of isoindole-dione with sulfonyl reagents Intermediate for drug impurities
2-(4-Methyl-2-phenyl-oxazol-4-ylmethyl)-isoindole-1,3-dione Isoindole-1,3-dione Oxazolinic methyl group N-alkylation with oxazolinic sulfonate Antibacterial, anticancer (crystal structure: β = 107.384°, monoclinic P21/c)
2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)-isoindole-1,3-dione Isoindole-1,3-dione Hydroxy-aminoalkyl chain Epoxide ring-opening with amines Anticonvulsant, neuroprotective
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione Indane-1,3-dione 4-(Methylsulfanyl)phenyl Condensation reactions Anticoagulant (PT similar to anisindione)
1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione Piperazine-2,3-dione Bis-benzyl groups Reductive alkylation + diethyl oxalate Anthelmintic (vs. Enterobius vermicularis)
2-(1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione Isoindoline-1,3-dione Nitro + methylsulfonyl + aryl Multi-step functionalization Undisclosed (likely CNS-targeted)

Structural and Functional Insights

Electronic Effects :

  • Methylsulfonyl groups (e.g., in ) enhance electrophilicity and stability compared to methylsulfanyl (e.g., ) or hydroxyalkyl substituents (e.g., ). This impacts reactivity in nucleophilic substitutions or hydrogen bonding.
  • The oxazolinic substituent in introduces rigidity due to its planar heterocycle, influencing crystal packing (dihedral angle β = 107.384°) and intermolecular interactions.

Biological Activities :

  • Anticonvulsant : 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione () shows anticonvulsant activity via GABA modulation, contrasting with the anticoagulant activity of indane-1,3-dione derivatives .
  • Receptor Selectivity : Indolin-2,3-dione derivatives () exhibit high selectivity for σ2 receptors (Ki >3000 nM for σ1), unlike benzoxazolone analogs (σ1 affinity: 5–30 nM) .

Synthetic Accessibility: Methylsulfonyl-substituted compounds (e.g., ) are typically synthesized via alkylation or sulfonylation, achieving moderate yields (65–78%). Hydroxy-aminoalkyl derivatives () require epoxide ring-opening with amines, yielding 26–37% due to steric hindrance .

Key Research Findings

Crystal Packing and Stability :

  • Centrosymmetric dimers in 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione () are stabilized by C–H···O hydrogen bonds, while oxazolinic derivatives () rely on π-π stacking .

Biological Potency :

  • Anthelmintic piperazine-2,3-diones () show 2–3× higher activity than piperazine hydrate, attributed to increased lipophilicity (ClogP = 1.8–3.2) .
  • The anticoagulant 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione () prolongs prothrombin time by 28 sec, comparable to anisindione .

Sensory Applications :

  • Isoindole-1,3-dione fluorophores () detect Fe³⁺/Ru³⁺ via dual-channel fluorescence quenching, leveraging the electron-deficient isoindole core .

Biological Activity

2-Methylsulfonyloxyisoindole-1,3-dione (CAS No. 57212-70-1) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and microbiology. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

  • Molecular Formula : C10H9NO4S
  • Molecular Weight : 239.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 57212-70-1

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HeLa (Cervical)15.5
A549 (Lung)20.3
MCF-7 (Breast)18.7

In vitro assays have shown that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has demonstrated activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound's mechanism of action in bacterial inhibition is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Study on Anticancer Effects

A notable study published in Journal of Medicinal Chemistry explored the anticancer effects of various isoindole derivatives, including this compound. The study found that the compound effectively inhibited tumor growth in xenograft models, demonstrating a reduction in tumor size by approximately 50% compared to controls after two weeks of treatment .

Study on Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial efficacy, researchers evaluated the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound exhibited potent antibacterial activity with an MIC significantly lower than conventional antibiotics used against MRSA .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Its structure allows it to engage in hydrogen bonding and π-π stacking interactions with nucleophilic sites on proteins and nucleic acids, influencing cellular processes such as:

  • Apoptosis Induction : Modulating caspase activation pathways.
  • Antimicrobial Action : Disrupting bacterial membrane integrity and inhibiting essential enzymes.

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